N,N-dimethyl-3-[(2Z)-2-(3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-7(8H)-ylidene)acetyl]benzenesulfonamide
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Overview
Description
N,N-dimethyl-3-[(2Z)-2-(3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-7(8H)-ylidene)acetyl]benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-3-[(2Z)-2-(3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-7(8H)-ylidene)acetyl]benzenesulfonamide typically involves multi-step organic reactions. The key steps may include:
Formation of the Isoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine to form the isoquinoline structure.
Introduction of the Dioxepin Ring: The dioxepin ring can be introduced via cyclization reactions involving appropriate diol precursors.
Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide group.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-3-[(2Z)-2-(3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-7(8H)-ylidene)acetyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the sulfonamide group to amines using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the sulfonamide nitrogen or aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, water.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme mechanisms and protein interactions.
Medicine: Potential use as a therapeutic agent due to its sulfonamide structure.
Industry: Use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N,N-dimethyl-3-[(2Z)-2-(3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-7(8H)-ylidene)acetyl]benzenesulfonamide involves:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways Involved: Inhibition of enzyme activity, disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antibacterial properties.
Sulfamethoxazole: Another sulfonamide used as an antibiotic.
Dapsone: A sulfonamide used in the treatment of leprosy.
Uniqueness
N,N-dimethyl-3-[(2Z)-2-(3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-7(8H)-ylidene)acetyl]benzenesulfonamide is unique due to its complex structure, which may confer specific binding properties and biological activities not seen in simpler sulfonamides.
Properties
Molecular Formula |
C22H24N2O5S |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
3-[(2Z)-2-(2,3,4,8,9,10-hexahydro-[1,4]dioxepino[2,3-g]isoquinolin-7-ylidene)acetyl]-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C22H24N2O5S/c1-24(2)30(26,27)17-6-3-5-16(11-17)20(25)14-19-18-13-22-21(28-9-4-10-29-22)12-15(18)7-8-23-19/h3,5-6,11-14,23H,4,7-10H2,1-2H3/b19-14- |
InChI Key |
FMSNEYQGUCAPAV-RGEXLXHISA-N |
Isomeric SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)/C=C\2/C3=CC4=C(C=C3CCN2)OCCCO4 |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)C=C2C3=CC4=C(C=C3CCN2)OCCCO4 |
Origin of Product |
United States |
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